molecular formula C9H7BrO3 B1267731 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one CAS No. 40288-65-1

1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one

Cat. No. B1267731
CAS RN: 40288-65-1
M. Wt: 243.05 g/mol
InChI Key: QBXCVQVFPVXAGS-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one, commonly referred to as BBE, is a type of organic compound that is widely used in scientific research. BBE is a versatile compound due to its ability to act as a synthetic reagent, a catalyst, or a building block for other molecules. BBE has a wide range of scientific applications, including its use as a synthetic reagent, a catalyst, and a building block for other molecules. In addition, BBE is also used in biochemical and physiological research due to its ability to interact with biological systems. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for BBE.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Investigations

1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one and its derivatives have been extensively studied for their molecular geometries using spectroscopic and quantum mechanical methods. These studies involve the calculation of molecular geometry, vibrational frequencies, polarizability, and thermodynamic parameters using density functional theory (DFT) and other quantum mechanical approaches. Such research provides critical theoretical support for spectral detection technologies and the analysis of electronic structures and spectra of these compounds (Ragamathunnisa M et al., 2015).

Molecular Structure and Nonlinear Optical Analysis

Research has also focused on understanding the molecular structure and vibrational spectroscopic studies of related compounds. This includes the analysis of significant parameters like HOMO-LUMO energy gap and hyperpolarizability calculations, which are essential for understanding the optical and electronic properties of these molecules. Such studies aid in developing applications in the field of nonlinear optics and electronic materials (Ragamathunnisa M et al., 2015).

Synthesis and Antibacterial Activity

There is significant research on the synthesis of N-substituted sulfonamide derivatives of 1,3-Benzodioxol-5-amine and their antibacterial activities. These studies involve the synthesis of novel compounds and their structural confirmation through various spectroscopic methods. The antibacterial activity of these compounds is also tested, providing insights into their potential use as antibacterial agents (Aziz‐ur‐Rehman et al., 2015).

Anticancer, DNA Binding, and Antibacterial Agents

The eco-sustainable synthesis of 1,3-benzodioxole derivatives has been explored for their potential anticancer, DNA binding, and antibacterial properties. This includes the development of green synthesis methods and the evaluation of these compounds for their biological activities. Such research is pivotal in the medicinal chemistry field, aiming to create effective molecules with fewer side effects (Sayanti Gupta et al., 2016).

Crystal Structures and Supramolecular Aggregation

The crystal structures of derivatives of this compound have been studied to understand their supramolecular features, such as hydrogen bonding and π–π interactions. These studies are crucial for understanding the material properties of these compounds and their potential applications in material science and engineering (Timo Stein et al., 2015).

Mechanism of Action

Target of Action

The primary target of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell signaling, growth metabolism, and apoptosis.

Biochemical Pathways

The compound’s action on GSK-3β can affect multiple biochemical pathways. GSK-3β is involved in the Wnt/β-catenin signaling pathway , which regulates cell fate decisions, and the PI3K/Akt signaling pathway , which controls cell survival and apoptosis . By inhibiting GSK-3β, this compound could potentially disrupt these pathways, leading to altered cell behavior.

Result of Action

The result of this compound’s action is likely dependent on the cell type and the specific biochemical pathways affected. In cancer cells, the compound’s ability to induce cell cycle arrest and apoptosis could lead to a decrease in cell proliferation and survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules, pH levels, temperature, and the specific characteristics of the target cells

Safety and Hazards

While specific safety data for 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one is not available, related compounds such as piperine have safety data sheets that provide information on hazards, handling, storage, and emergency procedures .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXCVQVFPVXAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288051
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2-bromoethan-1-one
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Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40288-65-1
Record name 1-(1,3-Benzodioxol-5-yl)-2-bromoethanone
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Record name 40288-65-1
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Record name 1-(2H-1,3-Benzodioxol-5-yl)-2-bromoethan-1-one
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Record name 1-(1,3-dioxaindan-5-yl)-2-bromoethan-1-one
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Synthesis routes and methods

Procedure details

To a solution of 2.5 g (15.23 mmol) of 3,4-methylenedioxy acetophenone in 200 mL of anhydrous methanol was added 61 mmol (20 g) of poly(4-vinylpyridinium tribromide), Aldrich Chemical Co., and allowed to reflux for 2.5 h. The solution was filtered and concentrated. 1-(2H-benzo[3,4-d]1,3-dioxolen-5-yl)-2-bromoethan-1-one (1.4 g, 38% yield) was obtained methylene chloride/hexanes as off-white crystals. 1H-NMR (DMSO-d6; 300 MHz) δ 8.2 (s, 1H), 8.07 (s, 1H), 7.61-7.64 (m,2H), 7.01-7.04 (dd, J=1.2 Hz and 7.1 Hz, 1H), 6.09 (s, 2H), 3.86 (s, 3H), 2.75 (s, 3H).
[Compound]
Name
methylene chloride hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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